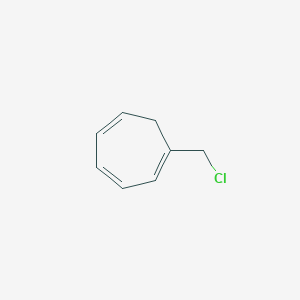

1-(Chloromethyl)cyclohepta-1,3,5-triene

Description

1-(Chloromethyl)cyclohepta-1,3,5-triene is a seven-membered cyclic hydrocarbon featuring three conjugated double bonds and a chloromethyl (-CH2Cl) substituent at the 1-position. This compound belongs to the cycloheptatriene family, which is structurally distinct due to its nonaromatic nature (lack of 4n+2 π-electrons) and planar geometry . The chloromethyl group imparts unique reactivity, making it valuable in synthetic chemistry for electrophilic substitutions, cycloadditions, and as a precursor to functionalized derivatives .

Properties

CAS No. |

65810-26-6 |

|---|---|

Molecular Formula |

C8H9Cl |

Molecular Weight |

140.61 g/mol |

IUPAC Name |

1-(chloromethyl)cyclohepta-1,3,5-triene |

InChI |

InChI=1S/C8H9Cl/c9-7-8-5-3-1-2-4-6-8/h1-5H,6-7H2 |

InChI Key |

VMSWDFOJGMBPPA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC=C1CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Chloromethyl)cyclohepta-1,3,5-triene typically involves the chloromethylation of cyclohepta-1,3,5-triene. Cyclohepta-1,3,5-triene itself can be synthesized through several methods, including:

Photochemical Reaction: Benzene reacts with diazomethane under photochemical conditions to form cyclohepta-1,3,5-triene.

For the chloromethylation step, cyclohepta-1,3,5-triene is treated with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.

Chemical Reactions Analysis

1-(Chloromethyl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form cyclohepta-1,3,5-triene carboxylic acid derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohepta-1,3,5-triene.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(Chloromethyl)cyclohepta-1,3,5-triene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands in organometallic chemistry.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or catalysts. The conjugated double bonds in the cycloheptatriene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Examples :

- 7-((4-Chlorophenyl)ethynyl)cyclohepta-1,3,5-triene (6l)

- 7-((2-Chlorophenyl)ethynyl)cyclohepta-1,3,5-triene (6j)

Key Findings :

- Ethynyl substituents enable cycloisomerization reactions under gold catalysis, yielding complex polycyclic structures, whereas the chloromethyl group favors electrophilic pathways .

- Ethynyl derivatives exhibit higher synthetic utility in natural product synthesis compared to the chloromethyl analogue .

Comparison with Styryl-Substituted Cycloheptatrienes

Examples :

- (E)-7-Styrylcyclohepta-1,3,5-triene (2a)

- (E)-7-(4-Trifluoromethylstyryl)cyclohepta-1,3,5-triene

Key Findings :

Comparison with Carbonyl Chloride Derivatives

Example : Cyclohepta-1,3,5-triene-1-carbonyl chloride

Key Findings :

- The carbonyl chloride derivative is more reactive in acylation but poses significant safety risks, unlike the chloromethyl analogue .

Comparison with Nitrogen-Containing Derivatives

Examples :

- 3-(4-N,N-Dimethylaminophenyl)-1,3,5-cycloheptatriene

- 8-Aryl-8-azaheptafulvenes

Key Findings :

- Nitrogen incorporation enhances biological relevance (e.g., SIRT2 inhibition in cancer research) but complicates synthesis compared to the chloromethyl derivative .

Structural and Stability Considerations

- Aromaticity: Neither 1-(Chloromethyl)cyclohepta-1,3,5-triene nor its parent compound is aromatic due to interrupted π-conjugation .

- Bond Dynamics : Ultrafast electron diffraction studies show that cycloheptatrienes retain bond distances similar to ground-state structures under excitation, suggesting stability in reactive conditions .

- Substituent Effects : Chloromethyl groups increase electrophilicity, while bulkier substituents (e.g., styryl) enhance steric hindrance and alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.